Otilonium
Description
Structure
2D Structure
Properties
CAS No. |
105360-89-2 |
|---|---|
Molecular Formula |
C29H43N2O4+ |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium |
InChI |
InChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1 |
InChI Key |
NQHNLNLJPDMBFN-UHFFFAOYSA-O |
SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
Other CAS No. |
105360-89-2 |
Synonyms |
N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide octylonium octylonium bromide octylonium iodide otilonium bromide Spasmomen |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Otilonium
Ion Channel Modulation by Otilonium
This compound functions as a calcium antagonist, interfering with the influx of calcium ions into smooth muscle cells. This action is crucial for its muscle relaxant properties. wikipedia.org
This compound primarily targets and blocks L-type voltage-gated calcium channels (CaV). wikipedia.orgnus.edu.sgresearchgate.net These channels are integral to mediating calcium entry into smooth muscle cells, and their inhibition by this compound leads to reduced muscle contraction. wikipedia.org Research findings indicate that this compound inhibits the inward calcium current in isolated rat colonic smooth muscle cells with an EC50 of 885 nM. In human circular smooth muscle cells, this compound bromide demonstrated a dose-dependent inhibition of L-type Ca2+ current, achieving 25% inhibition at 0.9 µmol L-1 and 90% inhibition at 9 µmol L-1. nus.edu.sg The inhibitory concentration 50% (IC50) for L-type calcium channels has been reported as 2.3 µM.
Table 1: this compound's Modulation of L-type Voltage-Gated Calcium Channels
| Channel Type | Effect | IC50 (µM) / EC50 (nM) | Cell Type / Tissue | Reference |
| L-type CaV (general) | Blockade / Antagonist | 2.3 µM (IC50) | - | |
| L-type CaV (inward current) | Inhibition | 885 nM (EC50) | Isolated rat colonic smooth muscle cells | |
| L-type CaV (inward current) | Inhibition (25% at 0.9 µM, 90% at 9 µM) | - | Human circular smooth muscle cells | nus.edu.sg |
Beyond L-type channels, this compound also reversibly blocks T-type voltage-gated calcium channels (CaV3.1, CaV3.2, and CaV3.3). researchgate.nettcmsp-e.com Studies have shown that this compound exhibits a significantly higher affinity for the CaV3.3 subtype compared to CaV3.1 or CaV3.2. researchgate.nettcmsp-e.com The IC50 values for these T-type channel subtypes are 0.8 µM for CaV3.1, 1.1 µM for CaV3.2, and 0.4 µM for CaV3.3. Another study reported an IC50 of 774 ± 109 nM for CaV3.1. tcmsp-e.com Furthermore, this compound has been observed to slow the inactivation process in both CaV3.1 and CaV3.3 channels. researchgate.net
Table 2: this compound's Modulation of T-type Voltage-Gated Calcium Channels
| Channel Subtype | Effect | IC50 (µM) | Reference |
| CaV3.1 | Blockade / Inhibition | 0.8 µM (or 0.774 µM) | tcmsp-e.com |
| CaV3.2 | Blockade / Inhibition | 1.1 µM | |
| CaV3.3 | Blockade / Inhibition | 0.4 µM |
Research indicates that this compound does not significantly affect sodium (Na+) or potassium (K+) currents. nus.edu.sg
T-type Voltage-Gated Calcium Channels (CaV3.1, CaV3.2, CaV3.3)
Receptor Ligand Interactions and this compound's Effects
In addition to its ion channel modulation, this compound engages in receptor ligand interactions, particularly with muscarinic acetylcholine (B1216132) receptors. wikipedia.org
This compound exhibits anticholinergic activity by inhibiting the action of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract. wikipedia.org It acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). this compound has been shown to inhibit contractions induced by the mAChR agonist methacholine (B1211447) in isolated circular muscle of the guinea pig proximal colon, with an IC50 of 3.7 µM.
This compound demonstrates a selective targeting of muscarinic M3 receptors. wikipedia.org It effectively inhibits M3 receptor-coupled calcium signals in human colonic crypts and Chinese hamster ovary (CHO-M3) cells. ebi.ac.uk The anti-muscarinic receptor activity of this compound has a pKb value of 6.28, and it blocked acetylcholine-induced calcium signaling events with an IC50 of 100 nM. nih.gov While M3 is a primary target, this compound also shows affinity for other muscarinic receptor subtypes, with reported IC50 values as follows: 0.054 µM for M1, 0.4 µM for M2, 0.222 µM for M4, and 0.156 µM for M5.
Table 3: this compound's Affinity for Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Effect | IC50 (µM) | Reference |
| M1 | Antagonist | 0.054 | |
| M2 | Antagonist | 0.4 | |
| M3 | Antagonist | 0.1 (0.88 µM for Ca signals) | ebi.ac.uknih.gov |
| M4 | Antagonist | 0.222 | |
| M5 | Antagonist | 0.156 |
Muscarinic Acetylcholine Receptors (mAChRs)
Inhibition of Receptor-Coupled Calcium Signaling
This compound demonstrates a notable inhibitory effect on receptor-coupled calcium signaling, particularly those mediated by muscarinic M3 receptors. In isolated human colonic crypts and Chinese hamster ovary (CHO) cells engineered to stably express the cloned human muscarinic M3 receptor subtype (CHO-M3), this compound has been shown to inhibit acetylcholine (ACh)-induced calcium signals in a dose-dependent manner. wikipedia.orgmims.com
Research indicates that acetylcholine stimulates calcium mobilization from intracellular stores at the base of human colonic crypts. This compound bromide inhibits this ACh-induced calcium signal with an IC50 of 880 nM. wikipedia.orgmims.com This suggests that this compound directly targets the M3 receptor-coupled calcium signaling pathway within the colonic epithelium, potentially contributing to an anti-secretory action. wikipedia.orgmims.com Importantly, this compound does not inhibit calcium signals induced by other agonists such as adenosine (B11128) triphosphate (ATP) or histamine (B1213489), indicating a degree of selectivity in its action on receptor-coupled calcium pathways. wikipedia.orgmims.com
Table 1: Inhibition of Acetylcholine-Induced Calcium Signals by this compound Bromide
| Cell Type / Tissue | Agonist | This compound Bromide IC50 (nM) | Reference |
| Human Colonic Crypts | Acetylcholine | 880 | wikipedia.orgmims.com |
| CHO-M3 cells | Acetylcholine | 880 | wikipedia.orgmims.com |
Tachykinin Receptors
This compound antagonizes tachykinin receptors, which are involved in modulating intestinal hyperalgesia and motility. nih.govwikipedia.orgwikidata.org
Neurokinin-1 (NK1) Receptor Antagonism
In studies involving the circular muscle of guinea-pig colon, this compound bromide was observed to eliminate action potentials and suppress the corresponding contraction induced by the tachykinin NK1 receptor agonist, [Sar9]substance P-sulphone. wikidata.org This effect is primarily attributed to this compound's calcium channel blocking properties rather than a direct antagonism of the sustained membrane depolarization induced by the NK1 agonist. wikidata.org Chronic administration of this compound bromide has also been shown to induce changes in NK1 receptor expression and substance P content in rat colon muscle, suggesting a broader modulation of the neurokinin receptor/Substance P/nitric oxide circuit. fishersci.iebioglyco.com
Neurokinin-2 (NK2) Receptor Antagonism and Internalization
This compound acts as an antagonist of tachykinin NK2 receptors. nih.govwikipedia.orgwikidata.orgwikidata.orgfishersci.iewikipedia.orgfishersci.cafishersci.co.uk In guinea-pig colon, this compound produced a concentration-dependent inhibitory effect on both membrane depolarization and contraction induced by the tachykinin NK2 receptor agonist [betaAla8]neurokinin A (4-10). wikidata.org
Furthermore, this compound bromide antagonizes the internalization of the NK2 receptor in human colon. wikipedia.orgfishersci.ca Immunohistochemistry studies have shown that in basal conditions, approximately 23% of total smooth muscle cells had internalized the NK2 receptor. Exposure to a selective NK2 receptor agonist increased this internalization to over 77% of cells. wikipedia.orgfishersci.ca Both this compound bromide and the selective NK2 receptor antagonist ibodutant (B1674150) were found to concentration-dependently reduce the number of cells with internalized receptors, whether alone or in the presence of the agonist. wikipedia.orgfishersci.ca The calculated IC50 for this compound bromide in antagonizing NK2 receptor internalization was 0.59 µmol L-1 (95% CL: 0.4-0.97 µmol L-1).
Table 2: NK2 Receptor Internalization Modulation by this compound Bromide
| Condition | Percentage of Cells with Internalized NK2 Receptor | This compound Bromide IC50 for Internalization (µmol L-1) | Reference |
| Basal | ~23% | N/A | wikipedia.orgfishersci.ca |
| Selective NK2 Receptor Agonist | >77% | N/A | wikipedia.orgfishersci.ca |
| This compound Bromide (alone/with agonist) | Concentration-dependent reduction | 0.59 (0.4-0.97, 95% CL) | wikipedia.orgfishersci.ca |
Platelet Activating Factor (PAF) Receptors
This compound has been reported to interact with Platelet Activating Factor (PAF) receptors. One study indicates an IC50 of 0.0552 µM for this interaction. lipidmaps.org However, the precise relevance of these properties within the gastrointestinal tract remains to be fully elucidated. researchgate.net PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and allergic responses, by binding to its G-protein-coupled receptor. biorxiv.orgfishersci.canih.gov
Intracellular Signaling Pathway Modulation by this compound
This compound's diverse pharmacological actions stem significantly from its ability to modulate intracellular signaling pathways, primarily through its effects on calcium ion dynamics. It functions as a calcium channel blocker, inhibiting voltage-dependent L-type and T-type calcium channels. nih.govwikipedia.orgwikidata.orgguidetopharmacology.orgbioglyco.com In human circular smooth muscle cells, this compound has been shown to inhibit L-type Ca2+ current by 25% at 0.9 µM and by 90% at 9 µM. guidetopharmacology.org This inhibition of calcium influx is a key mechanism by which this compound exerts its spasmolytic effects. nih.govguidetopharmacology.org
Calcium Ion Flux Dynamics (Intra- and Extracellular Pools)
This compound interferes with the mobilization of calcium ions from both intracellular and extracellular pools. fishersci.bewikipedia.org This interference contributes to its ability to suppress spontaneous and triggered muscular contractions by inhibiting the muscular action potentials that are carried by L-type calcium current. nih.gov In human colonic crypts, this compound bromide inhibits the initial rate of calcium signal increase in a dose-dependent manner. wikipedia.orgmims.com Calcium ions serve as crucial second messengers in numerous cellular processes, with their precise spatio-temporal dynamics being tightly regulated by a complex interplay of ion channels, pumps, and exchangers that constitute the cellular calcium signaling toolkit. sci-hub.sealfa-chemistry.comfishersci.nlnih.govnih.gov By modulating these calcium ion flux dynamics, this compound effectively reduces gastrointestinal smooth muscle excitability and contractility. nih.govguidetopharmacology.org
Interference with Intracytoplasmic Calcium Mobilization
A primary mechanism of action for this compound involves its significant interference with intracytoplasmic calcium mobilization, which is essential for smooth muscle contraction. This compound achieves this by directly blocking calcium influx through voltage-gated calcium channels and by modulating cellular calcium required for contractile processes. researchgate.netnih.govresearchgate.net
Detailed research findings indicate that this compound is an effective blocker of both L-type and T-type Ca²⁺ channels. researchgate.netnih.govresearchgate.net Studies in human embryonic kidney (HEK293) cells, for instance, demonstrated that this compound at a concentration of 1 µmol L⁻¹ significantly inhibited expressed L-type Ca²⁺ channels. researchgate.net This blockade of L-type Ca²⁺ channels occurs at concentrations comparable to those found in intestinal tissue, suggesting this as a key mechanism for its muscle relaxant effects. researchgate.net
Beyond direct channel blockade, this compound also interferes with calcium signaling pathways coupled to specific receptors. It has been shown to inhibit muscarinic M3 receptor-coupled calcium signals. In isolated human colonic crypts and Chinese hamster ovary cells stably expressing the cloned human muscarinic M3 receptor subtype (CHO-M3 cells), this compound inhibited acetylcholine (ACh)-induced calcium signals in a dose-dependent manner, with an IC₅₀ of 880 nM. nih.govpixnet.netnih.gov This suggests a direct targeting of the M3 receptor-coupled calcium signaling pathway at the colonic epithelium, which may contribute to its anti-secretory actions. pixnet.netnih.gov
Furthermore, investigations in bovine adrenal chromaffin cells have revealed that this compound inhibits ⁴⁵Ca²⁺ uptake stimulated by high K⁺ with an IC₅₀ of 7.6 µM. nih.gov Its potency was notably higher against ⁴⁵Ca²⁺ uptake stimulated by dimethylphenylpiperazinium (B86806) (DMPP), a nicotinic acetylcholine receptor agonist, showing an IC₅₀ of 0.096 µM. nih.gov this compound also blocked whole-cell Ba²⁺ currents (IBa) through Ca²⁺ channels in these cells with an IC₅₀ of 6.4 µM. nih.gov
Table 1: this compound's Effects on Calcium Mobilization and Channel Blockade
| Target/Mechanism | Cell Type/Model | IC₅₀ / Effect (Concentration) | Reference |
| L-type Ca²⁺ channels blockade | Human Jejunum/HEK293 cells | Significant inhibition (1 µmol L⁻¹) | researchgate.net |
| ACh-induced Ca²⁺ signals (M3 receptor-coupled) | Human colonic crypts/CHO-M3 cells | 880 nM | nih.govpixnet.netnih.gov |
| ⁴⁵Ca²⁺ uptake (K⁺-stimulated) | Bovine adrenal chromaffin cells | 7.6 µM | nih.gov |
| ⁴⁵Ca²⁺ uptake (DMPP-stimulated) | Bovine adrenal chromaffin cells | 0.096 µM | nih.gov |
| Whole-cell Ba²⁺ currents (Ca²⁺ channels) | Bovine adrenal chromaffin cells | 6.4 µM | nih.gov |
Effects on Neurotransmitter Release and Post-Synaptic Responses
This compound exerts its spasmolytic effects through a dual mechanism involving both pre-synaptic and post-synaptic actions on neurotransmission. researchgate.netnih.govsemanticscholar.org
At the pre-synaptic level, this compound has been shown to inhibit the contractility induced by the stimulation of excitatory motor neurons. researchgate.netnih.gov This suggests an interference with the release of neurotransmitters from these neurons. Studies in rat models of stress, mimicking irritable bowel syndrome (IBS), have demonstrated that this compound counteracts changes in various neurotransmitters. Specifically, it prevents the decrease in immunoreactivity of Substance P (SP), Neurokinin 1 receptor (NK1r), neuronal nitric oxide synthase (nNOS), Vasoactive Intestinal Peptide (VIP), and S100β. Concurrently, it prevents the increase in Calcitonin Gene-Related Peptide (CGRP) and Corticotropin-Releasing Factor 1 receptor (CRF1r) immunoreactivity. nih.govresearchgate.net
On the post-synaptic side, this compound inhibits contractility caused by the direct action of excitatory neurotransmitters. researchgate.netnih.gov It exhibits an intrinsic antimuscarinic effect on post-synaptic muscular receptors, which contributes to its ability to counteract cholinergic changes. researchgate.netmdpi.comsemanticscholar.orgnih.gov For instance, in a rat model of chronic water avoidance stress, this compound counteracted the increased amplitude of electrically evoked contractile responses and demonstrated an intrinsic antimuscarinic effect on post-synaptic muscular receptors. mdpi.comnih.gov
Furthermore, this compound interacts with tachykinin receptors, specifically NK1r and NK2r, found on smooth muscle cells and primary afferent neurons. researchgate.netnih.govpixnet.net This interaction, combined with its other effects, is believed to contribute to the reduction of motility and abdominal pain. researchgate.netnih.gov
A notable finding is this compound's potent blockade of neuronal nicotinic acetylcholine receptors (AChR). In bovine chromaffin cells, this compound inhibited secretory responses induced by dimethylphenylpiperazinium (DMPP), a nicotinic AChR agonist, with an exceptionally high potency, exhibiting an IC₅₀ of 7.4 nM. nih.gov This potency is significantly higher than that of hexamethonium, another ganglionic blocker, suggesting a distinct and powerful interaction with neuronal nicotinic AChRs. nih.gov
Table 2: this compound's Effects on Neurotransmitter Release and Post-Synaptic Responses
| Target/Mechanism | Cell Type/Model/Effect | IC₅₀ / Effect (Observation) | Reference |
| Pre-synaptic action | Excitatory motor neuron stimulation | Inhibition of contractility | researchgate.netnih.gov |
| Neurotransmitter modulation (stress-induced) | Rat colon (prevention of changes) | Prevents decrease in SP-IR, NK1r-IR, nNOS-IR, VIP-IR, S100β-IR. Prevents increase in CGRP-IR, CRF1r-IR. | nih.govresearchgate.net |
| Post-synaptic action | Direct action of excitatory neurotransmitters | Inhibition of contractility | researchgate.netnih.gov |
| Antimuscarinic effect | Post-synaptic muscular receptors | Intrinsic antimuscarinic effect; counteracts increased contractile responses. | researchgate.netmdpi.comsemanticscholar.orgnih.gov |
| Tachykinin receptor interaction | NK1r and NK2r on smooth muscle and primary afferent neurons | Modulates activity, contributing to reduced motility and pain. | researchgate.netnih.govpixnet.net |
| Neuronal nicotinic AChR blockade | Bovine adrenal chromaffin cells | Potent blocker of DMPP-evoked secretory responses (IC₅₀ = 7.4 nM). Also blocks various subtypes of neuronal voltage-dependent Ca²⁺ channels at lower potency. | nih.gov |
| Muscarinic receptor 2 (Mr2) expression | Muscle wall (rat colon) | Increases Mr2 expression. | nih.govresearchgate.net |
| Choline (B1196258) acetyltransferase (ChAT)-IR neurons | Myenteric neurons (rat colon) | Decreases the number of myenteric ChAT-IR neurons. | nih.govresearchgate.net |
Preclinical Pharmacodynamics and Physiological Effects of Otilonium
Gastrointestinal Smooth Muscle Pharmacology
Electrophysiological Characterization in Isolated Tissues
Smooth Muscle Action Potential Inhibition
Otilonium inhibits spontaneous and triggered muscular contractions by interfering with muscular action potentials. This effect is primarily mediated by the inhibition of calcium influx through voltage-operated calcium channels, specifically L-type and T-type calcium channels, in smooth muscle cells. dovepress.comncats.ioresearchgate.netnih.govphysiology.orgnih.gov
Table 1: this compound's Inhibition of Calcium Channels
| Calcium Channel Type | Effect of this compound | Reference |
| L-type Ca²⁺ channels | Inhibition of calcium entry, leading to reduced smooth muscle contraction. dovepress.comncats.ioresearchgate.netphysiology.orgnih.gov | dovepress.comncats.ioresearchgate.netphysiology.orgnih.gov |
| T-type Ca²⁺ channels | Inhibition, with a significantly greater affinity for CaV3.3 than CaV3.1 or CaV3.2; also slows inactivation in CaV3.1 and CaV3.3. nih.govphysiology.org | nih.govphysiology.org |
Studies have shown that this compound dose-dependently inhibits inward currents in isolated smooth muscle cells, with an EC₅₀ of 885 nmol L⁻¹, confirming its L-type Ca²⁺ current blocking properties. nih.gov
Potentiation of Inhibitory Junction Potentials (IJPs)
Chronic administration of this compound has been observed to potentiate inhibitory junction potentials (IJPs) evoked by repetitive electrical field stimulation in the colonic circular muscle of rats. nih.govnih.gov IJPs represent smooth muscle hyperpolarization caused by inhibitory neurotransmitters, which reduces the open probability of calcium channels. tdx.cat
Table 2: Effects of Chronic this compound Treatment on Junction Potentials
| Junction Potential Type | Stimulation Type | Effect of Chronic this compound Treatment | Reference |
| Inhibitory Junction Potentials (IJPs) | Repetitive pulses | Potentiated (increased amplitude) nih.govnih.gov | nih.govnih.gov |
| Inhibitory Junction Potentials (IJPs) | Single pulse | No significant enhancement nih.gov | nih.gov |
Potentiation of Excitatory Junction Potentials (EJPs)
Similar to IJPs, chronic this compound administration has been shown to potentiate excitatory junction potentials (EJPs) evoked by repetitive electrical field stimulation in rat colonic circular muscle. nih.govnih.gov EJPs are characterized by membrane potential depolarization and an increased probability of L-type calcium channel opening. tdx.cat
Table 3: Effects of Chronic this compound Treatment on Excitatory Junction Potentials
| Junction Potential Type | Stimulation Type | Effect of Chronic this compound Treatment | Reference |
| Excitatory Junction Potentials (EJPs) | Repetitive pulses | Potentiated (increased amplitude) nih.govnih.gov | nih.govnih.gov |
| Excitatory Junction Potentials (EJPs) | Single pulse | Enhanced nih.gov | nih.gov |
Specificity for Colonic and Rectal Smooth Muscle
This compound demonstrates specificity for the smooth muscle of the colon and rectum at therapeutic concentrations. medsafe.govt.nz This localized action is attributed to its poor systemic absorption, leading to its selective accumulation in the lower gastrointestinal tract, particularly in the colonic circular muscle. dovepress.compatsnap.comncats.iomedsafe.govt.nz This localized effect minimizes systemic side effects. patsnap.commedsafe.govt.nz
Effects on Enteric Nervous System Components
Beyond its direct effects on smooth muscle, this compound also modulates components of the enteric nervous system, influencing both cholinergic and nitrergic pathways. dovepress.comnih.gov
Cholinergic Neurotransmission Modulation
This compound exhibits anticholinergic activity, inhibiting the action of acetylcholine (B1216132) (ACh), a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract. patsnap.com It specifically inhibits muscarinic M3 receptor-coupled calcium signals and acetylcholine-induced calcium mobilization at the level of the colonic epithelium. dovepress.comresearchgate.netnih.gov This reduction in acetylcholine's effects contributes to smooth muscle relaxation and spasm alleviation. patsnap.com Studies have shown that this compound can inhibit acetylcholine-induced colonic crypt calcium signals in a dose-dependent manner, with an IC₅₀ of 880 nM. researchgate.netnih.gov
Nitrergic Pathway Alterations (e.g., Neuronal Nitric Oxide Synthase)
Chronic treatment with this compound has been shown to induce alterations in the nitrergic pathway. In rat colons, chronic this compound administration resulted in a significant decrease in neuronal nitric oxide synthase (nNOS) expressing neurons in the myenteric plexus. nih.govnih.gov This decrease in nNOS-immunoreactive neurons per ganglion was observed to be statistically significant in treated animals compared to controls. nih.gov
Conversely, some research suggests that chronic this compound exposure can induce an early increase in muscular nNOS (NOS1) expression in smooth muscle cells, potentially as a compensatory mechanism to counteract reduced intracellular calcium availability due to calcium channel blockade. plos.orgresearchgate.net This indicates a complex interplay between this compound and nitric oxide synthase isoforms in different cellular compartments.
Table 4: Effects of this compound on Nitrergic Pathway Components
| Component | Effect of this compound (Chronic Treatment) | Reference |
| Neuronal Nitric Oxide Synthase (nNOS) expressing neurons in myenteric plexus | Significant decrease nih.govnih.gov | nih.govnih.gov |
| Muscular Nitric Oxide Synthase (NOS1) expression in muscle cells | Early increase (at 10 days) plos.orgresearchgate.net | plos.orgresearchgate.net |
Tachykininergic Pathway Alterations (e.g., Substance P, NK1r expression)
This compound bromide has been shown to inhibit tachykinin NK2 receptors. wikipedia.orgresearchgate.netwjgnet.com Tachykinins, such as Substance P, are a family of neuropeptides that act as neurotransmitters and neuromodulators. wikipedia.org By antagonizing NK2 receptors, this compound not only contributes to spasmolysis but may also reduce peripheral sensory afferent transmission to the central nervous system, which could help in modulating pain. wjgnet.comresearchgate.net
Assessment of Interstitial Cells of Cajal (ICC) and Slow Wave Activity
Interstitial Cells of Cajal (ICC) are crucial for generating and propagating slow waves, which are spontaneous periodic depolarizations of smooth muscle cells that facilitate rhythmic phasic contractions in the gastrointestinal tract. nih.govnih.gov this compound bromide has been shown to inhibit both L-type and T-type calcium channels. wikipedia.orgresearchgate.netnih.gov L-type calcium channels are essential for initiating gastrointestinal contractions, and their blockade by this compound can abolish muscle contractions. nih.gov Increasing evidence also points to a role for T-type calcium channels in the propagation of the intestinal slow wave. nih.govphysiology.org Inhibition of T-type calcium channels in the small intestine is postulated to disrupt slow wave propagation to smooth muscle, leading to decreased contractility. nih.gov
Despite its effects on calcium channels, studies have indicated that this compound treatment does not cause ultrastructural or immunohistochemical changes in ICC. plos.org Furthermore, the amplitude and frequency of slow waves and spontaneous motility were not modified by this compound treatment, suggesting that ICC are not directly involved in the drug's action. plos.org This might be explained by the absence of L-type Ca2+ channels and muscarinic receptor type-2 (Mr2) in ICC. plos.org
This compound's Modulation in Animal Models of Visceral Function
Animal models, particularly those involving stress, are frequently used to mimic symptoms of irritable bowel syndrome (IBS) and study the underlying mechanisms. tandfonline.commdpi.commdpi.com this compound has been investigated in several such models to understand its effects on visceral function.
Effects on Stress-Induced Gastrointestinal Alterations (e.g., Water Avoidance Stress)
Repeated water avoidance stress (rWAS) is a well-established animal model for psychosocial stress that can mimic IBS symptoms in rats, including chronic enteric hyperalgesia, increased fecal pellet output, and mild mucosal inflammation. mdpi.comnih.govresearchgate.netnih.gov Studies have shown that this compound bromide can prevent or counteract various stress-induced gastrointestinal alterations in these models. For instance, rWAS in rats leads to an increase in acid mucin secretion and an elevated amplitude of electrically evoked contractile responses in the distal colon. mdpi.comnih.gov this compound treatment has been demonstrated to counteract these changes. mdpi.comnih.gov
In a study focusing on nitrergic neurotransmission, rWAS in rats depressed muscle contractility and increased inducible nitric oxide synthase (iNOS) expression in myenteric neurons. nih.govresearchgate.net this compound treatment effectively counteracted these effects. nih.govresearchgate.net It is hypothesized that these stress-induced changes are mediated by corticotropin-releasing factor (CRF) release and subsequent CRF1 receptor activation, and this compound may interfere with this activation cascade. mdpi.comnih.govresearchgate.net
Impact on Cholinergic Changes in Distal Colon in Stress Models
Chronic water avoidance stress (rWAS) in rats induces significant alterations in cholinergic neurotransmission in the distal colon. mdpi.comnih.govmdpi.com These changes include an increase in the acidic component of epithelial mucin secretion, a significant increase in the amplitude of electrically stimulated contractile responses (which are abolished by atropine), and an increased number of myenteric neurons expressing choline (B1196258) acetyltransferase (ChAT-IR). mdpi.comnih.gov
This compound bromide treatment has been shown to prevent most of these cholinergic changes induced by rWAS. mdpi.comnih.govmdpi.com Furthermore, this compound exhibits an intrinsic antimuscarinic effect on post-synaptic muscular receptors, contributing to the reduction in contractile responses. mdpi.comnih.gov This suggests that this compound interferes with the activation of the cholinergic system in response to stress. mdpi.com
Table 1: Effects of this compound Bromide on Cholinergic Changes in rWAS Rat Model
| Parameter | rWAS Effect (vs. Control) | This compound Bromide Effect (vs. rWAS) | Reference |
| Acid mucin secretion | Increased | Counteracted | mdpi.comnih.gov |
| Amplitude of electrically evoked contractions | Increased | Reduced | mdpi.comnih.gov |
| ChAT-IR myenteric neurons | Increased | Prevented | mdpi.comnih.gov |
| Direct muscular responses to methacholine (B1211447) | No significant change | Reduced | mdpi.com |
Behavioral and Physiological Effects in Opioid Withdrawal Syndrome Models
While extensive information on this compound's specific effects in opioid withdrawal syndrome models was not directly found in the provided search results, its broader mechanisms of action in modulating gut motility and visceral sensation suggest potential relevance. This compound's ability to reduce visceral hypersensitivity and abnormal colonic contractions, as demonstrated in IBS models, may imply a role in conditions where gastrointestinal dysfunction is a prominent feature, such as opioid-induced bowel dysfunction or withdrawal-related gastrointestinal symptoms. researchgate.netnih.gov However, direct preclinical data on opioid withdrawal syndrome models are not detailed in the provided context.
Preclinical Pharmacokinetics and Tissue Distribution of Otilonium
Preferential Accumulation in Gastrointestinal Tissues
A hallmark of otilonium's pharmacokinetics is its preferential accumulation within gastrointestinal tissues, which is crucial for its localized therapeutic effects.
This compound bromide demonstrates a notable tropism for the lower intestine, specifically accumulating in the large bowel wall, including the colon and rectum wikidata.orgwikipedia.orgfishersci.atamericanelements.comalfa-chemistry.comnih.govnih.govuni.lu. This selective distribution to the site of action is highly advantageous for treating conditions like irritable bowel syndrome (IBS), where the large intestine is a primary target wikipedia.orgalfa-chemistry.com.
Detailed distribution studies using 14C-labeled this compound bromide in rats provide quantitative insights into this accumulation. As shown in the table below, a significant proportion of the administered radioactivity is associated with the GI contents, particularly in the cecum, colon, and rectum. Furthermore, measurable concentrations of the compound are found within the walls of these intestinal segments.
Table 1: Distribution of 14C-Otilonium Bromide in Rat GI Tract Contents and Walls (4 hours post-oral administration of 2 mg/kg) wikipedia.orgalfa-chemistry.comuni.lu
| Tissue/Content | Radioactivity (% of total) | Concentration in Walls (µg Eq/g) |
| Stomach Contents | 3% | - |
| Small Intestine Contents | 11% | - |
| Cecum Contents | 36% | - |
| Colon & Rectum Contents | 49% | - |
| Colon-Rectum Walls | - | 4.0 |
| Jejunum Walls | - | 0.9 |
The radioactivity in the large intestine walls remained measurable at micromole equivalents/kg concentrations between 4 and 8 hours after drug administration, indicating sustained presence at the target site wikipedia.orgalfa-chemistry.comuni.lu.
Beyond general accumulation in the large bowel, in vitro research has precisely identified the primary sites of this compound accumulation within the intestinal wall: the inner layer of the circular muscle and the submucosa fishersci.atwikipedia.org. The inner portion of the colonic circular muscle is particularly rich in organelles critical for calcium availability, such as caveolae, smooth endoplasmic reticulum, and mitochondria, suggesting a structural predisposition for this compound's action nih.gov. This specific localization allows this compound to exert its pharmacological effects directly on the smooth muscle cells and neuronal elements involved in gut motility and sensation.
Lower Intestine and Large Bowel Wall Distribution
Mechanisms of Localized Pharmacological Action
The localized pharmacological action of this compound bromide is attributed to a multifaceted mechanism targeting several cellular pathways within the gastrointestinal tract. Its composite action primarily involves interference with calcium ion movement and modulation of receptor activity wikidata.orgamericanelements.com.
This compound acts as a calcium antagonist, inhibiting the influx of calcium ions into intestinal smooth muscle cells wikidata.orgamericanelements.commims.comguidetopharmacology.orgmims.com. This blockade predominantly occurs at L-type Ca2+ channels, which are crucial for mediating calcium entry and subsequent muscle contraction wikidata.orgwikipedia.orgfishersci.atnih.govmims.comguidetopharmacology.orgmims.com. The drug also interferes with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, and can block T-type Ca2+ channels fishersci.atmims.commims.com. By reducing intracellular calcium concentrations, this compound effectively diminishes the trigger for contractile activity, thereby preventing excessive bowel contractions and abdominal cramps mims.commims.com.
In addition to its calcium channel blocking properties, this compound bromide exhibits anticholinergic activity by inhibiting the action of acetylcholine (B1216132), a key neurotransmitter that promotes muscle contractions in the GI tract guidetopharmacology.org. It binds to various muscarinic receptors (M1, M2, M3, M4, M5), with a notable affinity for M3 receptors found predominantly in gut smooth muscles wikidata.orgnih.govmims.comguidetopharmacology.orgnih.govmims.com. Chronic administration of this compound has been shown to modify cholinergic transmission and increase the expression of muscarinic receptor 2 (Mr2) in the circular muscle layer nih.gov.
Furthermore, this compound interacts with tachykinin neurokinin-2 (NK2) receptors located on smooth muscle cells and primary afferent neurons wikidata.orgfishersci.atnih.govmims.commims.com. This antagonism contributes to its spasmolytic effect and plays a role in reducing peripheral sensory afferent transmission to the central nervous system, which helps in modulating visceral sensation and alleviating pain wikidata.orgfishersci.atnih.gov. The physicochemical characteristics of this compound, including its long aliphatic chain, are believed to facilitate its binding to the cell membrane of target tissues, thereby prolonging its pharmacological effects fishersci.at. The positively charged nitrogen atom in its structure is thought to be responsible for its limited systemic absorption and poor penetration into the central nervous system, reinforcing its localized action fishersci.at.
Chemical Synthesis and Structure Activity Relationship Sar Research on Otilonium
Academic Research on Otilonium Synthesis Pathways
Structural Determinants of Pharmacological Activity
The unique chemical structure of this compound is directly responsible for its targeted action and favorable pharmacokinetic profile, particularly its local effect within the gastrointestinal system researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. Key structural features contribute significantly to its pharmacological activity.
The presence of a positively charged nitrogen atom, characteristic of quaternary ammonium (B1175870) compounds, is a critical determinant of this compound's biological activity and pharmacokinetic properties researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnih.goveurekaselect.comnih.govnih.govnih.govmdpi.com. This permanent positive charge significantly limits the compound's ability to cross biological membranes, including the blood-brain barrier researchgate.netnih.govresearchgate.netnih.gov. Consequently, this compound exhibits scant systemic absorption and poor penetration into the central nervous system, ensuring its actions are predominantly confined to the gastrointestinal tract researchgate.netnih.govresearchgate.netresearchgate.net. This localized action is paramount for its therapeutic efficacy as an antispasmodic, minimizing the risk of systemic side effects patsnap.com.
This compound possesses a long aliphatic (octyloxy) chain, which plays a pivotal role in its interaction with biological membranes researchgate.netnih.govresearchgate.netnih.gov. This lipophilic chain enhances the drug's affinity for and binding to the cell membranes of target tissues within the gastrointestinal tract researchgate.netnih.govresearchgate.net. This membrane binding is crucial for increasing the duration of its pharmacological effects, allowing for sustained local action researchgate.netnih.govresearchgate.net. The interaction with cell membranes is hypothesized to contribute to its ability to modify calcium ion fluxes, a key mechanism of its spasmolytic action nih.govwikipedia.org.
Beyond the quaternary ammonium moiety and the aliphatic chain, other structural elements of this compound contribute to its complex mechanism of action and receptor affinities. This compound is known to exert its spasmolytic effects through multiple targets, including:
Calcium Channels: this compound acts as a calcium channel blocker, inhibiting the influx of Ca²⁺ ions into intestinal smooth muscle cells through both L-type and T-type voltage-operated calcium channels researchgate.netnih.govresearchgate.netresearchgate.netnih.goveurekaselect.comnih.govpatsnap.comwikipedia.orgwikipedia.orgmims.comfrontiersin.orgnih.gov. This interference with calcium mobilization, both from extracellular and intracellular sites (sarcoplasmic reticulum), is a primary mechanism for relaxing gastrointestinal smooth muscle researchgate.netnih.govresearchgate.netnih.govpatsnap.comwikipedia.org.
Muscarinic Receptors: this compound binds to muscarinic receptors, particularly the M3 subtype, exhibiting antimuscarinic activity researchgate.netresearchgate.netresearchgate.neteurekaselect.comnih.govpatsnap.comwikipedia.orgwikipedia.orgmims.com. This antagonism contributes to its ability to modulate gastrointestinal motility and reduce hyperactivity patsnap.com. The local activity of this compound in the digestive tract means it achieves spasmolytic effects without causing systemic antimuscarinic side effects wikipedia.org.
Tachykinin NK2 Receptors: this compound also binds to tachykinin NK2 receptors researchgate.netresearchgate.netresearchgate.neteurekaselect.comnih.govwikipedia.orgwikipedia.orgmims.com. By antagonizing these receptors, this compound can suppress contractions induced by tachykinins and modulate visceral pain signals researchgate.neteurekaselect.comwikipedia.org. This interaction contributes to its composite mechanism of action in reducing stimulated intestinal motility and altered sensitivity researchgate.net.
The combined influence of these structural features allows this compound to interact with various cellular targets, including smooth muscle cells and neurons, leading to its multifaceted pharmacological profile researchgate.netnih.gov. Recent research has also highlighted this compound's broad-spectrum antimicrobial and antifungal activity, suggesting its potential as a new scaffold for poorly absorbed intestinal antimicrobial therapy, with studies indicating its action on bacterial cell membranes and disruption of cellular protein homeostasis nih.govfrontiersin.orgnih.govnih.gov.
Advanced Research Methodologies Applied to Otilonium Studies
In Vitro Assay Systems and Cell Culture Models
In vitro assay systems and cell culture models are foundational for dissecting the direct effects of otilonium on various cellular and tissue components of the gastrointestinal tract, offering controlled environments to study its mechanisms.
Isolated organ bath systems are a classical pharmacological tool used to assess the direct effects of compounds on smooth muscle contractility. In studies involving this compound, circular sigmoid strips from human colon have been utilized to characterize its spasmolytic effects nih.govresearchgate.net. This compound bromide (OB) has been shown to significantly inhibit spontaneous non-neural rhythmic phasic contractions (RPCs) and stretch-induced tone in these preparations nih.gov. The inhibitory effects were observed at nanomolar concentrations, with maximum effects achieved in the micromolar range nih.gov.
Furthermore, OB inhibited both "on-" and "off-" contractions induced by electrical stimulation of excitatory motor neurons, as well as contractions triggered by excitatory neurotransmitters such such as acetylcholine (B1216132), substance P, and neurokinin A nih.govresearchgate.net. The L-type Ca²⁺ channel agonist BayK8644 was found to reverse the effects of OB on RPCs, on-contractions, and off-contractions, suggesting a role for L-type calcium channel blockade in its mechanism nih.govnih.gov.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound Bromide in Human Sigmoid Colon Organ Bath Studies
| Contractile Pattern / Stimulus | IC₅₀ (nM) | Effect | Source |
| Spontaneous RPCs | 49.9 | 85% inhibition | nih.gov |
| Stretch-induced Tone | 10.7 | Inhibition | nih.gov |
| Electrical Stimulation (on-contractions) | 38.0 | 50% inhibition | nih.gov |
| Electrical Stimulation (off-contractions) | 38.0 | 50% inhibition | nih.gov |
Primary cell cultures provide a more isolated system to investigate cellular mechanisms without the complexities of intact tissue. Human jejunal circular smooth muscle cells have been used to study the direct impact of this compound on ion currents researchgate.netnih.gov. In these cells, this compound bromide inhibited L-type Ca²⁺ current in a concentration-dependent manner, showing a 25% inhibition at 0.9 µmol L⁻¹ and 90% inhibition at 9 µmol L⁻¹ researchgate.netnih.gov. Notably, OB did not affect Na⁺ or K⁺ currents in these cells researchgate.netnih.gov.
Studies on isolated human colonic crypts have revealed that this compound inhibits muscarinic M3 receptor-coupled calcium signals induced by acetylcholine nih.gov. This effect was dose-dependent, with an IC₅₀ of 880 nM, and was specific to M3 receptor activation, as ATP- or histamine-induced calcium signals were not inhibited by OB in these cells nih.gov.
Table 2: Inhibitory Concentrations (IC₅₀) of this compound Bromide in Primary Cell Culture Studies
| Cell Type / Target | IC₅₀ (µM) | Effect | Source |
| Human Jejunal Circular Smooth Muscle Cells (L-type Ca²⁺ current) | 0.9 (25% inhibition), 9 (90% inhibition) | Inhibition of Ca²⁺ influx | researchgate.netnih.gov |
| Isolated Human Colonic Crypts (ACh-induced Ca²⁺ signals) | 0.88 | Inhibition of M3 receptor-coupled Ca²⁺ signals | nih.gov |
| Isolated Smooth Muscle Cells (KCl-induced Ca²⁺ transients) | 0.2 | Inhibition of Ca²⁺ transients | nih.gov |
Transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells, are widely used to study the interaction of drugs with specific recombinant receptors or ion channels in a controlled environment evitria.comevitria.compatheon.com. This compound bromide has been extensively studied using this approach to characterize its effects on various calcium channels.
Research has demonstrated that OB reversibly blocks T-type Ca²⁺ channels (CaV3.1, CaV3.2, and CaV3.3) when exogenously expressed in HEK293 cells nih.govphysiology.orgresearchgate.net. A significantly greater affinity was observed for CaV3.3 compared to CaV3.1 or CaV3.2, and the drug also slowed inactivation in CaV3.1 and CaV3.3 nih.govphysiology.org. Inhibition of T-type Ca²⁺ channels is suggested to contribute to this compound's ability to inhibit contractility nih.gov.
Furthermore, OB has been shown to inhibit heterologously expressed L-type Ca²⁺ channel subunits (α1C and β2) in HEK293 cells, with significant inhibition observed at 1 µmol L⁻¹ researchgate.netnih.gov. In CHO cells stably expressing the human muscarinic M3 receptor (CHO-M3), OB inhibited calcium signals induced by acetylcholine, confirming its antagonistic action on this receptor subtype nih.gov.
Table 3: Inhibitory Concentrations (IC₅₀) of this compound Bromide in Transfected Cell Line Studies
| Cell Line / Target | IC₅₀ (µM) | Effect | Source |
| HEK293 (CaV3.1 T-type Ca²⁺ channel) | 0.774 | Block of whole-cell T-type Ca²⁺ currents | researchgate.net |
| HEK293 (CaV3.3 T-type Ca²⁺ channel) | Lower than CaV3.1/CaV3.2 | Greater affinity for CaV3.3 | nih.govphysiology.org |
| HEK293 (L-type Ca²⁺ channel subunits) | 1.0 | Significant inhibition of expressed L-type Ca²⁺ channels | researchgate.netnih.gov |
| CHO-M3 (ACh-induced Ca²⁺ signals) | 0.88 | Inhibition of M3 receptor-coupled Ca²⁺ signals | nih.gov |
Primary Cell Cultures (e.g., Human Intestinal Smooth Muscle Cells, Colonic Crypts)
Electrophysiological Techniques
Electrophysiological techniques provide direct measurements of electrical activity across cell membranes, offering crucial insights into how this compound modulates ion channel function and cellular excitability.
Patch-clamp electrophysiology, particularly the whole-cell current recording configuration, is a powerful technique for measuring ion currents across the cell membrane. This method has been extensively applied in this compound studies to quantify its effects on various ion channels.
Whole-cell patch-clamp recordings from HEK293 cells transfected with cDNAs encoding T-type Ca²⁺ channels (CaV3.1, CaV3.2, or CaV3.3 alpha subunits) demonstrated that this compound bromide reversibly blocked these channels in a concentration-dependent manner nih.govphysiology.orgresearchgate.net. This technique allowed for the precise determination of IC₅₀ values and characterization of the drug's affinity for different T-type channel subtypes nih.govphysiology.org.
Similarly, whole-cell patch-clamp studies on human jejunal circular smooth muscle cells and HEK293 cells expressing L-type Ca²⁺ channel subunits have shown that this compound significantly inhibits L-type Ca²⁺ currents researchgate.netnih.gov. These studies confirmed that this compound's primary effect on ion channels in smooth muscle cells is the inhibition of calcium entry through L-type calcium channels, without affecting Na⁺ or K⁺ currents researchgate.netnih.gov.
Microelectrode electrophysiology involves the use of intracellular microelectrodes to record electrical activity, such as slow waves and action potentials, directly from cells within intact tissue preparations. This technique is vital for understanding the integrated electrical behavior of gastrointestinal smooth muscle and the interstitial cells of Cajal (ICC), which act as pacemakers for gut motility colostate.edumdpi.comnih.gov.
While specific detailed microelectrode electrophysiology data for this compound in tissue preparations were not extensively detailed in the provided search results, the broader context of electrophysiological studies on gastrointestinal smooth muscle highlights its relevance. Studies using organ bath and electrophysiological methods have shown that electrically evoked excitatory junction potentials and contractions in rat colonic circular muscle were inhibited by this compound bromide nih.gov. The sensitivity of both contractile and electrical responses to atropine, a muscarinic receptor antagonist, suggested that muscarinic receptors are a target of this compound's inhibitory action nih.gov. This indicates that microelectrode electrophysiology could be used to observe how this compound modulates slow waves, spike potentials, and excitatory junction potentials by affecting calcium channels and muscarinic receptors in a more physiologically relevant tissue environment colostate.edunih.govresearchgate.net. Such studies would provide insights into how this compound influences the intrinsic electrical rhythmicity and neuro-muscular coupling in the gut.
Patch-Clamp Electrophysiology (Whole-Cell Current Recording)
Molecular and Biochemical Approaches
Advanced research methodologies have been extensively applied to elucidate the molecular and biochemical mechanisms underlying this compound's therapeutic effects. These approaches provide detailed insights into its interactions at the cellular and subcellular levels.
Receptor Binding Assays (e.g., Quantitative Receptor Ligand Binding)
Receptor binding assays have been crucial in identifying the specific targets of this compound. Studies have shown that this compound interacts with various receptors and ion channels.
Muscarinic Receptors: this compound binds to muscarinic M1, M2, M4, and M5 receptors with sub-micromolar affinity researchgate.netnih.gov. In rat colon, competitive interaction with muscarinic M2 receptors has been observed with an IC50 of 1220 nM researchgate.netnih.gov. It also selectively inhibits M3 receptor-coupled calcium signals in human colonic crypts, suggesting an anti-secretory action researchgate.netresearchgate.netnih.govresearchgate.net.
Tachykinin Receptors: this compound acts as an antagonist of tachykinin NK2 receptors mdpi.comnih.govdrugbank.comdovepress.comdovepress.comnih.goveurekaselect.com. In guinea-pig colon, it inhibits the binding of both an agonist ([125I]neurokinin A) and an antagonist ([3H]SR 48968) to human tachykinin NK2 receptors, with Ki values of 7.2 µM and 2.2 µM, respectively nih.gov. This antagonism contributes to its spasmolytic effect and may also reduce peripheral sensory afferent transmission dovepress.comresearchgate.neteurekaselect.com.
Calcium Channels: this compound is a calcium channel blocker, primarily targeting L-type and T-type calcium channels mdpi.compatsnap.comncats.ionih.govdovepress.comresearchgate.netresearchgate.netnih.govnih.govwikipedia.orgresearchgate.net. It interacts with the diltiazem (B1670644) binding site on L-type Ca2+ channels with micromolar affinity researchgate.netnih.gov. In human intestinal smooth muscle cells, this compound inhibited L-type Ca2+ current by 25% at 0.9 µmol L-1 and 90% at 9 µmol L-1 researchgate.net. For T-type Ca2+ channels, this compound reversibly blocks all T-type Ca2+ channels (CaV3.1, CaV3.2, and CaV3.3) with a significantly greater affinity for CaV3.3 nih.govphysiology.org.
| Receptor/Channel Type | Interaction | IC50 / Ki (nM / µM) | Reference |
| Muscarinic M1 | Binding | Sub-µM affinity | researchgate.netnih.gov |
| Muscarinic M2 | Binding | Sub-µM affinity, IC50: 1220 nM (rat colon) | researchgate.netnih.gov |
| Muscarinic M3 | Inhibition of Ca2+ signals | IC50: 880 nM (human colonic crypts) | researchgate.netnih.govresearchgate.net |
| Muscarinic M4 | Binding | Sub-µM affinity | researchgate.netnih.gov |
| Muscarinic M5 | Binding | Sub-µM affinity | researchgate.netnih.gov |
| Tachykinin NK2 | Antagonist | Ki: 7.2 µM ([125I]neurokinin A binding), Ki: 2.2 µM ([3H]SR 48968 binding) | nih.gov |
| L-type Ca2+ Channels | Blockade | µM affinity (diltiazem binding site), 2.5-fold more potent than AC/CaM inhibition | researchgate.netnih.govresearchgate.net |
| T-type Ca2+ Channels | Blockade | Greater affinity for CaV3.3 than CaV3.1 or CaV3.2 | nih.govphysiology.org |
Intracellular Calcium Imaging and Fluorescence Microscopy
Fluorescence microscopy and intracellular calcium imaging are utilized to observe the real-time effects of this compound on calcium mobilization within cells. This compound inhibits acetylcholine-induced calcium signals in human colonic crypts and Chinese hamster ovary cells (CHO-M3) expressing the human muscarinic M3 receptor subtype nih.govresearchgate.net. Specifically, this compound bromide inhibited the generation of acetylcholine-induced calcium signals in a dose-dependent manner with an IC50 of 880 nM in human colonic crypts nih.govresearchgate.net. It also inhibited calcium signals induced by acetylcholine in CHO-M3 cells but did not affect those induced by ATP or histamine (B1213489) nih.govresearchgate.net. This indicates a selective action on M3 receptor-coupled calcium pathways nih.gov. Studies have also shown that this compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle cells, as demonstrated by whole-cell patch clamp recordings and fluorescence microscopy for cell identification researchgate.netnih.govresearchgate.netphysiology.org.
Immunohistochemistry and Immunofluorescence for Protein Expression Profiling
Immunohistochemistry (IHC) and immunofluorescence (IF) are employed to visualize and quantify the expression and localization of specific proteins in tissues and cells following this compound treatment.
Muscarinic Receptors: Immunohistochemical analyses have confirmed the presence of M3 receptor subtype expression at the crypt-base in human colonic crypts nih.gov. Chronic this compound treatment in rats increased the intensity of muscarinic M2 receptor immunoreactivity (Mr2-IR) in the smooth muscle cells of both inner and outer circular muscle layers of the colon, particularly at 30 days of treatment plos.orgsemanticscholar.org.
Tachykinin NK2 Receptor Internalization: Immunohistochemical studies have shown that this compound prevents the internalization of the NK2 receptor in human colonic smooth muscle cells researchgate.net. In basal conditions, approximately 23% of smooth muscle cells had internalized NK2 receptors, which increased to over 77% upon exposure to a selective NK2 receptor agonist. Prior exposure to this compound concentration-dependently reduced the number of cells with internalized receptors researchgate.net.
Cholinergic System Markers: In a rat model of irritable bowel syndrome (repeated water avoidance stress, rWAS), immunohistochemical experiments revealed that stress activated the cholinergic system, leading to a significant increase in choline (B1196258) acetyltransferase-immunoreactive (ChAT-IR) myenteric neurons mdpi.com. This increase was prevented by this compound administration mdpi.com. Chronic this compound treatment also caused changes in the expression of markers related to calcium handling and storage organelles, such as Caveolin-1 and endothelial nitric oxide synthase (eNOS), in rat colonic circular muscle plos.orgsemanticscholar.org.
Western Blot Analysis of Protein Levels
Western blot analysis is used to quantify the total protein levels of specific targets in response to this compound treatment.
Muscarinic Receptors and Cholinergic Markers: In studies on rat colonic circular muscle, Western blot analysis was performed to assess changes in muscarinic M2 receptor (Mr2) and choline acetyltransferase (ChAT) protein levels after chronic this compound treatment plos.orgsemanticscholar.org. While immunohistochemistry showed increased Mr2-IR at 30 days, Western blot analysis for Mr2 and ChAT did not always show significant changes in protein expression at 10 days of treatment, although a small decrease in ChAT content was observed at 30 days plos.orgsemanticscholar.org.
Calcium-Related Markers: Western blot analysis for Caveolin-1 (Cav-1) did not display significant differences in protein expression between control and this compound-treated animals, although immunohistochemistry showed an increase plos.orgsemanticscholar.org. For eNOS, Western blot demonstrated an increase that reached significance at a specific dose (2 mg/kg) at 10 days, but no significant change at 30 days plos.orgsemanticscholar.org. Calreticulin (calret-IR) and calsequestrin (calseq-IR) levels, assessed by Western blot, showed no significant changes after this compound treatment plos.orgsemanticscholar.org.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression
Quantitative Polymerase Chain Reaction (qPCR) is employed to measure changes in gene (mRNA) expression levels. While the provided search results extensively cover protein expression and functional assays, direct detailed findings specifically using qPCR for gene expression profiling induced by this compound were less prominent in the immediate results compared to other methodologies. However, studies on animal models of IBS often investigate gene expression changes related to inflammation and neurotransmission, which could be modulated by this compound. For instance, in a rat IBS model, changes in neurotransmitter expression were observed, which this compound counteracted researchgate.net. This implies potential gene expression modulation, although specific qPCR data points were not detailed in the provided snippets.
Development and Application of Animal Models
Animal models are indispensable for studying the in vivo effects of this compound, particularly in the context of gastrointestinal disorders.
Irritable Bowel Syndrome (IBS) Models:
Repeated Water Avoidance Stress (rWAS) Model: The rWAS model in rats is widely used to mimic psychosocial stress-induced IBS symptoms, including increased colonic activity, fecal excretion, and mild mucosal inflammation mdpi.comresearchgate.netmdpi.comnih.gov. This model has been used to investigate this compound's ability to prevent or attenuate stress-induced colonic alterations mdpi.commdpi.com. This compound administration in rWAS rats prevented increases in chemical and contractile responses, counteracting changes in various neurotransmitters, such as substance P (SP), neurokinin 1 receptor (NK1r), neuronal nitric oxide synthase (nNOS), vasoactive intestinal peptide (VIP), and S100β-immunoreactivity (IR), and preventing increases in calcitonin gene-related peptide (CGRP) and corticotrophin-releasing factor 1 receptor (CRF1r)-IR mdpi.comresearchgate.net.
Chronic Toxicity Models: Animal studies have evaluated this compound's chronic toxicity and its effects on various physiological parameters. Oral doses of 80 mg/kg of this compound administered to laboratory animals (rats and rabbits) for 180 days did not cause changes in blood chemistry or histologic profiles, and no embryotoxicity, teratogenic, or mutagenic effects were observed at doses up to 60 mg/kg dovepress.comnih.gov.
Gastrointestinal Motility Studies: Animal models, such as guinea pig ileum, colon, and stomach, have been used to evaluate this compound's effects on spontaneous and induced motility researchgate.net. Studies in rats have shown that this compound accumulates specifically in the colonic circular muscle at therapeutic micromolar concentrations, with plasma levels being significantly lower (approximately 1000 times) ncats.ioresearchgate.net. This selective tropism for the large intestine after oral administration supports its local action ncats.iodovepress.comresearchgate.net.
Infection Models: Beyond its primary use in IBS, this compound has been investigated in animal models for potential antibacterial activity. A methicillin-resistant Staphylococcus aureus (MRSA)-infected mouse peritonitis model was used to evaluate the therapeutic efficacy of this compound frontiersin.org. Intraperitoneal injection of this compound at 40 mg/kg twice was well-tolerated and effective in curing mice and improving their survival rate, suggesting its potential as an antimicrobial agent by changing bacterial membrane permeability and causing membrane damage frontiersin.org.
| Animal Model Type | Specific Application / Condition Studied | Key Findings Related to this compound | Reference |
| Rat (rWAS model) | Psychosocial stress-induced IBS symptoms (e.g., increased colonic activity, fecal excretion, mild mucosal inflammation) | Prevented increases in chemical and contractile responses; counteracted neurotransmitter changes (e.g., SP, NK1r, nNOS, VIP, S100β-IR decrease; CGRP, CRF1r-IR increase) | mdpi.comresearchgate.netmdpi.comnih.gov |
| Rat & Rabbit | Chronic toxicity, embryotoxicity, teratogenicity, mutagenicity | No changes in blood chemistry or histology at 80 mg/kg for 180 days; no embryotoxicity/teratogenicity at up to 60 mg/kg; no mutagenic effects | dovepress.comnih.gov |
| Rat | Tissue distribution and accumulation in GI tract | Selective accumulation in colonic circular muscle at µM concentrations; plasma levels 1000x lower, indicating local action | ncats.ioresearchgate.net |
| Guinea Pig | Gastrointestinal motility (ileum, colon, stomach) | Inhibited spontaneous and induced motility | researchgate.net |
| Mouse (Peritonitis) | Methicillin-resistant Staphylococcus aureus (MRSA) infection | Effective in curing mice and improving survival rate; suggested antibacterial mechanism via membrane damage | frontiersin.org |
Rodent Models for Gastrointestinal Motility and Neurotransmission Studies
Rodent models are indispensable tools for studying the effects of this compound on gastrointestinal (GI) motility and neurotransmission due to their physiological similarities to human GI tracts and the ability to control experimental conditions. Studies in rats have demonstrated that this compound bromide (OB) specifically accumulates in the colonic circular muscle at therapeutic concentrations, with plasma levels significantly lower, indicating its localized action and minimal systemic absorption. ncats.ioplos.orgdovepress.com
Effects on Smooth Muscle Contraction: In vitro studies using rat colonic smooth muscle have shown that OB dose-dependently inhibits spontaneous activity and electrically evoked contractions. This effect is primarily mediated by the inhibition of L-type calcium channels, which are crucial for muscle action potentials. For instance, OB at 3 x 10⁻⁶ mol L⁻¹ inhibited inward current in isolated rat colonic cells with an EC₅₀ of 885 nmol L⁻¹, an effect confirmed to be an L-type Ca²⁺ current by nifedipine. nih.gov OB also inhibits T-type calcium channels and muscarinic and tachykinin receptors on smooth muscle, contributing to its spasmolytic activity. researchgate.netnih.govresearchgate.netmdpi.com
Neurotransmission Modulation: Chronic administration of OB in rats has revealed significant changes in the nitrergic and tachykinergic components of the myenteric plexus, as well as in both inhibitory and excitatory neurotransmission in the rat colon. researcher.life Specifically, chronic OB administration led to a significant increase in NK1 receptor-positive neurons and a decrease in neuronal nitric oxide synthase (nNOS)-expressing neurons, alongside a reduction in substance P in nerve fibers within the myenteric plexus. researcher.life Furthermore, it potentiated inhibitory and excitatory junction potentials evoked by repetitive electrical field stimulation. researcher.life Chronic OB treatment has also been shown to interfere with cellular structures and molecules responsible for calcium handling and storage, and to modify cholinergic transmission, including an increase in Mr2 expression in the muscle wall and a decrease in the number of myenteric choline acetyltransferase-immunoreactive (ChAT-IR) neurons. plos.orgresearchgate.netnih.gov
Table 1: Effects of this compound Bromide on Rat Colonic Neurotransmitters and Receptors
| Neurotransmitter/Receptor | Effect of Chronic OB Administration (Rat Myenteric Plexus) | Reference |
| NK1 Receptor | Significant increase in positive neurons | researcher.life |
| Neuronal Nitric Oxide Synthase (nNOS) | Decrease in expressing neurons | researcher.life |
| Substance P (SP) | Reduction in nerve fibers | researcher.liferesearchgate.netnih.gov |
| Calcitonin Gene-Related Peptide (CGRP) | Decrease in immunoreactivity (IR) (in WRS model) | researchgate.netnih.gov |
| Corticotropin-Releasing Factor 1 Receptor (CRF1r) | Decrease in immunoreactivity (IR) (in WRS model) | researchgate.netnih.gov |
| Vasoactive Intestinal Peptide (VIP) | Prevents decrease in IR (in WRS model) | researchgate.netnih.gov |
| S100β | Prevents decrease in IR (in WRS model) | researchgate.netnih.gov |
| Muscarinic receptor 2 (Mr2) | Increases expression in muscle wall (per se effect) | plos.orgresearchgate.netnih.gov |
| Choline Acetyltransferase (ChAT) | Decreases number of ChAT-IR myenteric neurons (per se effect) | researchgate.netnih.gov |
Stress-Induced Models of Gastrointestinal Dysfunction
Psychosocial stress is a significant factor in the etiology of functional bowel disorders like IBS. Stress-induced rodent models, such as the repeated water avoidance stress (rWAS) and wrap restraint stress (WRS) models, are employed to mimic IBS symptoms and investigate the therapeutic effects of this compound. researchgate.netmdpi.commdpi.comresearchgate.netphysiology.org
Water Avoidance Stress (WAS) Models: The rWAS model in rats has been shown to induce significant changes in cholinergic neurotransmission in the distal colon, including an increase in acid mucin secretion, increased amplitude of electrically evoked contractile responses (abolished by atropine), and an increase in the number of myenteric neurons expressing choline acetyltransferase. mdpi.com this compound bromide treatment effectively counteracted these changes and exhibited an intrinsic antimuscarinic effect on postsynaptic muscular receptors. mdpi.com This suggests that OB may interfere with corticotrophin-releasing factor-1 (CRF1) receptor activation, which is implicated in stress-induced changes in the gut. mdpi.comresearchgate.netnih.gov
Wrap Restraint Stress (WRS) Models: The WRS model also induces functional and neurochemical changes in the colon. Studies have shown that repeated OB administration prevents many of the neurotransmitter changes caused by WRS, such as decreases in substance P (SP), NK1 receptor (NK1r), nNOS, vasoactive intestinal peptide (VIP), and S100β immunoreactivity, and increases in calcitonin gene-related peptide (CGRP) and CRF1r immunoreactivity. researchgate.netnih.gov These findings highlight OB's ability to modulate stress-induced alterations in enteric nervous system components. researchgate.netnih.gov
High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) plays a crucial role in drug discovery by enabling the rapid evaluation of large compound libraries against specific biological targets. While general HTS for calcium channel blockers exists, the application of HTS specifically for this compound research or its direct discovery via HTS is less documented in the provided search results. ingentaconnect.comselleckchem.comgoogle.comselleck.co.jpmedchemexpress.com However, recent research has identified this compound bromide as a selective inhibitor of USP28 (Ubiquitin Specific Peptidase 28) through an HTS campaign aimed at discovering novel USP28 inhibitors. nih.govresearchgate.netresearchgate.net
USP28 Inhibition: In this HTS, this compound bromide was identified to inhibit USP28's activity with an IC₅₀ value of 6.90 ± 0.90 µM, exhibiting a 3-4 fold inhibition selectivity against USP28 over its closest homologue, USP25. nih.govresearchgate.net Enzymatic kinetics analysis and hydrogen-deuterium exchange mass spectrometry indicated that OB binds to an allosteric pocket of USP28, inhibiting its activity in a reversible and non-competitive manner. nih.gov This finding suggests a potential novel mechanism of action for this compound beyond its established effects on calcium channels and receptors, opening new avenues for research into its therapeutic applications, including potential cytotoxic activity against certain cancer cell lines. nih.govresearchgate.net
Table 2: High-Throughput Screening Finding for this compound Bromide
| Target | IC₅₀ (µM) | Selectivity | Binding Mode | Reference |
| USP28 | 6.90 ± 0.90 | 3-4 fold over USP25 | Allosteric, reversible, non-competitive | nih.govresearchgate.net |
Computational and In Silico Modeling in this compound Research
Computational and in silico modeling techniques are increasingly utilized in drug research to predict molecular interactions, understand binding mechanisms, and guide experimental studies, offering a cost-effective and time-efficient approach. mdpi.com
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) to another (protein) when bound, to form a stable complex. This technique is crucial for understanding how this compound interacts with its known biological targets, such as calcium channels and muscarinic receptors. youtube.com
Calcium Channel and Receptor Interactions: this compound's primary mechanism involves blocking calcium influx through L-type calcium channels and interfering with the mobilization of cellular calcium. nih.govresearchgate.netnih.gov It also binds to muscarinic receptors (M1, M2, M4, M5) and tachykinin neurokinin-2 (NK2) receptors. nih.govresearchgate.netnih.gov Molecular docking studies would be instrumental in visualizing and quantifying the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges, π-stacking) between this compound and the binding pockets of these diverse targets. youtube.comnih.gov While specific detailed molecular docking studies for this compound with its calcium channel and muscarinic/tachykinin receptor targets were not explicitly detailed in the search results, the principle of molecular docking is fundamental to understanding such interactions. youtube.comnih.gov
USP28 Interaction: The recent identification of this compound as a USP28 inhibitor highlights the utility of computational methods. The finding that this compound binds to an allosteric pocket of USP28 was supported by enzymatic kinetics data and hydrogen-deuterium exchange mass spectrometry, which are often complemented by molecular docking to visualize the binding site and interactions. nih.gov
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to study conformational changes, binding stability, and the dynamic nature of ligand-protein interactions. mdpi.com
Applicability to this compound: Given this compound's interactions with dynamic biological targets like ion channels and receptors, MD simulations are highly applicable. For instance, understanding the precise conformational changes induced in L-type or T-type calcium channels upon this compound binding, or the stability of its interaction with muscarinic receptors over time, could be investigated using MD. mdpi.comphysiology.orgresearchgate.net While a specific MD simulation study solely focused on this compound and its established targets (calcium channels, muscarinic receptors) was not directly found in the provided snippets, MD simulations are a standard advanced technique used to validate and refine findings from molecular docking and to explore the dynamic aspects of ligand-protein binding. mdpi.comnih.gov One search result indicated that molecular dynamics simulations were used to elucidate the mechanism underlying the anti- C. albicans activity of this compound, suggesting its use in exploring novel mechanisms. dntb.gov.ua Furthermore, MD simulations are commonly integrated with network pharmacology and molecular docking to explore mechanisms of action for compounds, as seen in studies on other therapeutic agents. nih.gov
Novel Pharmacological Actions and Drug Repurposing Research for Otilonium
Antimicrobial Activity
Otilonium bromide exhibits potent antimicrobial activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum action positions it as a promising candidate for novel antimicrobial therapies, particularly in an era of increasing drug resistance.
Antibacterial Effects
Research indicates that this compound bromide possesses strong antibacterial and bactericidal capabilities against various bacterial strains, including those resistant to conventional antibiotics.
A primary mechanism underlying this compound bromide's antibacterial activity involves the disruption of bacterial cell membranes. Studies have observed that OB alters the permeability of bacterial membranes, leading to direct membrane damage nih.govfrontiersin.org. This membrane-targeting action is considered a probable key antibacterial mechanism nih.govfrontiersin.org.
Beyond membrane disruption, this compound bromide has also been reported to interfere with cellular protein homeostasis nih.govfrontiersin.orgresearchgate.netasm.org. For Gram-negative bacteria, it is hypothesized that OB primarily acts on the inner membrane nih.govfrontiersin.org. In the context of synergistic effects with other antimicrobials like colistin (B93849), OB's mechanism extends to permeabilizing the bacterial cell membrane, dissipating the proton motive force, and suppressing efflux pumps, ultimately causing membrane damage and leakage of cytosolic contents, leading to bacterial cell death nih.govresearchgate.netresearchgate.net. Against Vibrio vulnificus, this compound bromide has been shown to induce cell division defects and decrease the protein expression levels of critical factors such as cAMP receptor protein and flagellin (B1172586) B researchgate.netresearchgate.net.
This compound bromide demonstrates a significant capacity for eradicating bacterial biofilms, which are complex microbial communities highly tolerant to antibiotics. It has been found to have a potent effect on eradicating mature Staphylococcus aureus biofilms at concentrations ranging from 16 to 64 μg/ml nih.govfrontiersin.orgresearchgate.net. Specifically, OB was able to partially eradicate biofilms, with eradication rates for certain methicillin-resistant Staphylococcus aureus (MRSA) strains reaching up to 80% nih.gov. This anti-biofilm activity is crucial, as biofilms are a major contributor to persistent and chronic infections .
Table 1: Biofilm Eradication Potential of this compound Bromide against Staphylococcus aureus Biofilms
| Pathogen | This compound Bromide MBEC₅₀ (μg/ml) | Eradication Rate (certain MRSA strains) |
| Staphylococcus aureus | 16–64 | Up to 80% |
| (MRSA clinical isolates) |
This compound bromide exhibits notable synergistic effects when combined with established antimicrobial agents, enhancing their efficacy, particularly against challenging Gram-negative pathogens. OB has shown significant synergistic effects with polymyxin (B74138) B nonapeptide (PMBN) against Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, with fractional inhibitory concentration indices (FICIs) less than 0.375 nih.govfrontiersin.org. An additive effect (0.5 < FICI < 0.75) was also observed against Acinetobacter baumannii when combined with PMBN nih.govfrontiersin.org.
Crucially, this compound bromide has been identified as an agent that can restore the activity of colistin, a last-line antibiotic, against colistin-resistant Gram-negative bacteria both in vitro and in mouse infection models nih.govresearchgate.netresearchgate.netresearchgate.net. This synergistic action also allows for a reduction in the required colistin dosage, potentially mitigating its associated toxicity nih.govresearchgate.netresearchgate.netresearchgate.net. Furthermore, OB acts synergistically with colistin in eradicating multidrug-tolerant persister cells of Gram-negative bacteria nih.govresearchgate.net. Beyond colistin, this compound bromide has also demonstrated synergistic effects when combined with antibiotics like tetracycline (B611298) or erythromycin, enhancing their bactericidal activity against Vibrio vulnificus researchgate.net.
Table 2: Synergistic Effects of this compound Bromide with PMBN against Gram-Negative Bacteria
| Pathogen | OB MIC (μg/ml) Alone | OB MIC (μg/ml) with PMBN (32 μg/ml) | FICI (Synergistic Effect) |
| Klebsiella pneumoniae | 128 | 16 | < 0.375 |
| Pseudomonas aeruginosa | 64 | 8 | < 0.375 |
| Escherichia coli | (not specified) | (not specified) | < 0.375 |
| Acinetobacter baumannii | (not specified) | (not specified) | 0.5 < FICI < 0.75 (Additive) |
A significant advantage of this compound bromide as an antimicrobial agent is its low tendency for resistance development nih.govfrontiersin.orgasm.orgnih.gov. Studies have reported difficulties in isolating OB-resistant bacterial strains even after repeated attempts nih.gov. This characteristic is consistent with its membrane-targeting mechanism of action, as bacteria generally exhibit low rates of spontaneous resistance to antimicrobials that primarily act on the cell membrane nih.gov. This low propensity for resistance makes this compound bromide a particularly attractive compound in the ongoing fight against antimicrobial resistance.
Synergistic Effects with Established Antimicrobials (e.g., Colistin)
Antifungal Effects (e.g., against Candida albicans)
Beyond its antibacterial properties, this compound bromide also displays broad-spectrum antifungal activity, including against multidrug-resistant fungal strains asm.orgnih.govresearchgate.netresearchgate.nettku.edu.tw. It has demonstrated effectiveness against common fungal pathogens such as Candida albicans, Candida parapsilopsis, and Candida krusei asm.orgnih.gov. Notably, OB has shown superior activity compared to the established antifungal fluconazole (B54011) against these strains asm.orgnih.gov.
Mechanistically, this compound bromide exerts its antifungal effects by impairing vesicle-mediated trafficking through targeting Sec31, which in turn impedes the plasma membrane localization of ergosterol (B1671047) transporters like Sip3 nih.govresearchgate.netnih.gov. This disruption obstructs the proper movement of ergosterol across fungal membranes and subsequently triggers cytotoxic autophagy, a process leading to programmed cell death nih.govresearchgate.netnih.gov. A key finding is that Candida albicans faces challenges in developing resistance to OB because it is not a substrate for fungal drug transporters nih.gov. Furthermore, OB inhibits the formation of filaments and biofilms in C. albicans, both of which are critical virulence factors researchgate.netnih.gov. In vivo studies using a murine C. albicans infection model have further validated OB's potent antifungal efficacy, demonstrating a significant increase in median survival time and an improved survival rate in infected mice researchgate.netnih.gov.
Table 3: Antifungal Activity of this compound Bromide and Fluconazole toward Fungi
| Strain | This compound Bromide MIC (μg/ml) | Fluconazole MIC (μg/ml) |
| Candida albicans SC5314 | 1 | 2 |
| Candida parapsilopsis ATCC 22019 | 0.5 | 2 |
| Candida krusei ATCC 6258 | 4 | 64 |
Inhibition of Ergosterol Plasma Membrane Localization
This compound bromide exhibits potent antifungal properties, particularly against Candida albicans wikipedia.orguni.lu. The mechanistic basis for this antifungal activity involves the disruption of ergosterol plasma membrane localization. OTB achieves this by impairing vesicle-mediated trafficking through its interaction with Sec31, a protein crucial for this process. This interference consequently impedes the proper localization of ergosterol transporters, such as Sip3, to the plasma membrane wikipedia.orguni.lu. The obstruction of ergosterol movement across membranes is a key antifungal mechanism wikipedia.orguni.lu. A notable advantage of OTB in antifungal therapy is the observed difficulty for C. albicans to develop resistance, primarily because OTB is not a substrate for fungal drug transporters wikipedia.orguni.lu. Studies indicate that OTB acts as a fungistatic agent, inhibiting fungal growth rather than directly killing the cells.
Induction of Cytotoxic Autophagy
In addition to its role in disrupting ergosterol localization, this compound bromide has been shown to induce cytotoxic autophagy in Candida albicans wikipedia.orguni.lu. This induction of programmed cell death contributes significantly to its antifungal efficacy. Beyond its antifungal actions, OTB demonstrates potential in anticancer research through its ability to induce cytotoxicity in human colorectal cancer cells and lung squamous carcinoma cells wikipedia.org. This cytotoxic effect is hypothesized to occur via the down-regulation of oncogenic substrates of USP28, such as c-Myc and/or ΔNp63 wikipedia.org. Furthermore, OTB has been observed to significantly enhance the sensitivity of colorectal cancer cells to Regorafenib, an approved drug for colorectal cancer therapy, suggesting its potential in combination treatment strategies wikipedia.org.
Suppression of Filamentation and Biofilm Formation
A critical aspect of Candida albicans pathogenicity is its ability to undergo morphological transitions, particularly filamentation (yeast-to-hyphae transition), and to form biofilms. This compound bromide has been found to effectively suppress both filamentation and biofilm formation in C. albicans. Research indicates that even at low concentrations (1 µg mL⁻¹), OTB can effectively inhibit the morphological transition from yeast to hyphae, with complete blockage observed at 2 µg mL⁻¹. This inhibition is significant because filamentation is essential for C. albicans to penetrate host tissues and for the robust biogenesis of biofilms. Beyond fungal pathogens, OTB also demonstrates a potent effect on eradicating biofilms formed by Staphylococcus aureus, with effective concentrations ranging from 16 to 64 μg/ml.
Deubiquitinase Inhibition (e.g., USP28)
This compound bromide has been identified as a selective inhibitor of the deubiquitinase (DUB) USP28 wikipedia.org. Studies have determined its inhibitory concentration (IC50) against USP28 to be 6.90 ± 0.90 μM. Notably, OTB exhibits a 3-4 fold selectivity in inhibiting USP28 over its closest homolog, USP25. Mechanistically, OTB achieves this inhibition by binding to an allosteric pocket within USP28, acting in a reversible and non-competitive manner. The inhibition of USP28 by OTB holds significant implications, as USP28 plays a crucial role in tumorigenesis by modulating the stability and lifespan of oncogenic factors such as c-Myc and ΔNp63, thereby positioning USP28 as a promising target for anticancer drug development wikipedia.org. Furthermore, pharmacological inhibition of USP28 by this compound bromide has shown a therapeutic effect in mitigating cardiac hypertrophy.
Comparative Preclinical Pharmacology of Otilonium
Comparison with Other Spasmolytic Agents (e.g., Pinaverium (B1222119) Bromide, Mebeverine (B1676125), Cimetropium)
Otilonium bromide is characterized as a quaternary ammonium (B1175870) derivative and a synthetic anticholinergic, demonstrating effective musculotropic spasmolytic activity with a selective and potent antispasmodic action on the smooth musculature of the digestive tract. wikipedia.org In contrast, pinaverium bromide is also a quaternary ammonium derivative, functioning primarily as a calcium channel blocker with antispasmodic properties. macsenlab.comnih.gov Mebeverine operates as a musculotropic antispasmodic agent that directly influences gastrointestinal tract smooth muscle. mims.com While mebeverine is described as an anticholinergic, its precise mechanism is not fully elucidated, potentially involving calcium channels and muscarinic receptors. wikipedia.org Cimetropium (B130472) bromide, on the other hand, is identified as a belladonna derivative with anticholinergic properties. wikipedia.orgirjournal.org
Differential Ion Channel Blockade Profiles
The antispasmodic effects of these agents are mediated through distinct interactions with ion channels crucial for smooth muscle contraction.
This compound Bromide: This compound primarily blocks voltage-dependent Ca2+ channels, specifically both L-type and T-type calcium channels. This action interferes with the mobilization of calcium ions, affecting both intracellular and extracellular calcium pools, which is fundamental to its gastrointestinal smooth muscle relaxation properties. wikipedia.orgmims.com
Pinaverium Bromide: Pinaverium bromide acts as a selective and specific voltage-dependent calcium channel blocker, predominantly targeting L-type calcium channels. By reducing the inward calcium current and subsequent calcium inflow, it effectively decreases smooth muscle contractions within the gastrointestinal tract. macsenlab.comnih.gov
Mebeverine: Mebeverine has been shown to block sodium channels and inhibit the intracellular accumulation of calcium. irjournal.org Its mechanism may also involve direct effects on calcium channels. wikipedia.org
Cimetropium Bromide: As an anticholinergic agent, cimetropium bromide primarily exerts its effects by blocking muscarinic receptors. This blockade indirectly modulates ion channel activity that is typically regulated by acetylcholine (B1216132) signaling. irjournal.org
The differential ion channel blockade profiles are summarized in Table 1.
| Compound | Primary Ion Channel Target(s) | Mechanism of Blockade |
| This compound Bromide | L-type and T-type Ca2+ channels | Interferes with intracellular and extracellular Ca2+ mobilization. wikipedia.orgmims.com |
| Pinaverium Bromide | L-type Ca2+ channels | Reduces inward Ca2+ current and inflow. macsenlab.comnih.gov |
| Mebeverine | Na+ channels, Ca2+ accumulation | Blocks Na+ channels, inhibits intracellular Ca2+ accumulation. irjournal.org |
| Cimetropium Bromide | Indirectly via muscarinic receptors | Anticholinergic action, indirectly affecting ion channels. irjournal.org |
Table 1: Differential Ion Channel Blockade Profiles of Spasmolytic Agents
Comparative Receptor Affinity and Selectivity
Beyond ion channel modulation, these spasmolytic agents exhibit varying degrees of affinity and selectivity for different pharmacological receptors.
This compound Bromide: This agent demonstrates binding affinity for both muscarinic receptors and tachykinin NK2 receptors. wikipedia.orgmims.comwikipedia.org Its action includes a specific antagonistic effect at certain muscarinic receptors wikipedia.org and the suppression of contractions induced by tachykinins. wikipedia.org
Pinaverium Bromide: While its primary mechanism is calcium channel blockade, specific direct receptor affinities beyond this action are less emphasized in its reported pharmacology. macsenlab.com
Mebeverine: Classified as an anticholinergic, mebeverine is thought to act directly on smooth muscle. It may also interact with muscarinic receptors. wikipedia.org
Cimetropium Bromide: As a potent anticholinergic/antimuscarinic agent, cimetropium bromide primarily functions by blocking the binding of acetylcholine to its muscarinic receptors. irjournal.orghkcfp.org.hk
The comparative receptor affinities and selectivities are presented in Table 2.
| Compound | Primary Receptor Target(s) | Key Receptor Interactions |
| This compound Bromide | Muscarinic receptors, Tachykinin NK2 receptors | Binds to both, specific antagonism at muscarinic receptors, suppresses tachykinin-induced contractions. wikipedia.orgmims.comwikipedia.org |
| Pinaverium Bromide | N/A (primarily ion channel blocker) | Primarily acts via calcium channel blockade. macsenlab.com |
| Mebeverine | Muscarinic receptors (potential) | Anticholinergic, may affect muscarinic receptors. wikipedia.org |
| Cimetropium Bromide | Muscarinic receptors | Blocks acetylcholine binding to muscarinic receptors. irjournal.orghkcfp.org.hk |
Table 2: Comparative Receptor Affinity and Selectivity of Spasmolytic Agents
Contrasting Effects on Gastrointestinal Motility Patterns
The distinct pharmacological actions of these compounds translate into varied effects on gastrointestinal motility patterns.
Pinaverium Bromide: By decreasing smooth muscle contractions in the GI tract, pinaverium bromide promotes relaxation of intestinal muscles, thereby alleviating cramps, pain, bloating, and discomfort. macsenlab.com It has been shown to improve motility disorders and subsequently reduce stool-related issues in IBS patients. nih.gov Research indicates that it effectively reduces both fasting and postprandial colonic motility parameters in IBS patients. scielo.org.co
Cimetropium Bromide: Being an anticholinergic, cimetropium bromide reduces gastrointestinal motility and secretion by blocking the binding of acetylcholine to its muscarinic receptors. irjournal.org It is recognized as a smooth muscle relaxant capable of improving IBS symptoms. aafp.org
Future Directions and Unexplored Research Avenues for Otilonium
Advanced Elucidation of Mechanisms Underlying Chronic Otilonium Administration
While this compound's acute actions are understood, the precise mechanisms governing its long-term therapeutic benefits remain to be fully elucidated nih.gov. Chronic administration of this compound bromide has been shown to alter components of the enteric nervous system, specifically at the myenteric plexus level nih.gov. Studies in rats have indicated that chronic this compound treatment can lead to an increase in neurons expressing neurokinin 1 (NK1) receptors and a decrease in neurons expressing neuronal nitric oxide synthase (nNOS), alongside a reduction in substance P (SP)-containing nerve fibers nih.gov. These findings suggest a primary effect on neuron-to-neuron communication rather than solely on smooth muscle cells nih.gov. Further research is needed to comprehensively map the molecular and cellular adaptations occurring in the gastrointestinal tract during prolonged this compound exposure. This could involve detailed proteomic and transcriptomic analyses of gut tissues, as well as advanced imaging techniques to visualize changes in neuronal networks and receptor expression over time.
Table 1: Observed Changes in Enteric Nervous System Markers with Chronic this compound Administration (Rat Colon)
| Marker | Effect of Chronic this compound Administration | Reference |
| Total Neuron Number (anti-Hu IR) | No significant change nih.gov | nih.gov |
| NK1 Receptor Positive Neurons | Significant increase nih.gov | nih.gov |
| Neuronal Nitric Oxide Synthase (nNOS) Expressing Neurons | Decrease nih.gov | nih.gov |
| Substance P (SP) in Nerve Fibers | Reduction in volume nih.gov | nih.gov |
Comprehensive Investigation of this compound's Influence on Enteric Neural Networks and Neurotransmitter Systems
This compound's interaction with enteric neurotransmission is complex and warrants further in-depth investigation nih.govmdpi.com. Beyond its known antagonism of muscarinic and tachykinin receptors and calcium channel blockade, this compound has been shown to interfere with neurotransmission and affect cholinergic pathways mdpi.comresearchgate.net. For instance, repeated this compound administration in rats subjected to stress models (e.g., wrap restraint stress) prevented changes in various neurotransmitters, including a decrease in substance P (SP), NK1 receptor, nNOS, and vasoactive intestinal peptide (VIP) immunoreactivity, and an increase in calcitonin gene-related peptide (CGRP) and corticotrophin-releasing factor 1 receptor (CRF1r) immunoreactivity researchgate.net. This suggests a broader modulatory role on the intricate balance of excitatory and inhibitory signals within the enteric nervous system nih.govresearchgate.net. Future studies should aim to fully characterize the specific neuronal populations and synaptic mechanisms affected by this compound, potentially employing optogenetics or chemogenetics to precisely control and monitor neuronal activity in the presence of the compound.
Table 2: Neurotransmitter System Modulation by Repeated this compound Administration in Stress Models (Rat Colon)
| Neurotransmitter/Receptor | Effect of Stress (WRS) | This compound Effect on Stress-Induced Change | Reference |
| Substance P (SP)-IR | Decrease researchgate.net | Prevents decrease researchgate.net | researchgate.net |
| NK1r-IR | Decrease researchgate.net | Prevents decrease researchgate.net | researchgate.net |
| nNOS-IR | Decrease researchgate.net | Prevents decrease researchgate.net | researchgate.net |
| VIP-IR | Decrease researchgate.net | Prevents decrease researchgate.net | researchgate.net |
| CGRP-IR | Increase researchgate.net | Prevents increase researchgate.net | researchgate.net |
| CRF1r-IR | Increase researchgate.net | Prevents increase researchgate.net | researchgate.net |
| CRF2r-IR | Increase researchgate.net | No effect researchgate.net | researchgate.net |
| Myenteric ChAT-IR neurons | Increase mdpi.com | Decreases number mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Mr2 expression (muscle wall) | Not specified | Increases expression researchgate.net | researchgate.net |
Potential Role of this compound in Microbiota-Gut-Brain Axis Interactions
Emerging evidence suggests a significant interplay between the gut microbiota, the enteric nervous system, and the central nervous system, collectively known as the microbiota-gut-brain axis msjonline.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov. While this compound is primarily known for its local action within the gut, some reports indicate it might affect the bacterial population of the microbiota mdpi.com. Furthermore, this compound bromide has demonstrated broad-spectrum antibacterial and antifungal activity, including against multidrug-resistant strains frontiersin.orgasm.org. This antimicrobial activity could potentially contribute to its therapeutic effects in conditions like IBS, where dysbiosis is often observed msjonline.orgnih.govasm.org. Future investigations should explore the direct and indirect effects of this compound on gut microbial composition and function. This could involve metagenomic and metabolomic studies to identify specific microbial shifts and the production of microbial metabolites influenced by this compound, and how these changes, in turn, impact gut physiology and brain function via the gut-brain axis.
Development of Novel in vitro and in vivo Research Models (e.g., Organ-on-Chip Technologies)
Traditional in vitro and in vivo models have limitations in fully replicating the complex human gut environment and its interactions microfluidics-innovation-center.comtno.nlmdpi.com. The development of novel research models, such as organ-on-chip (OoC) technologies, offers a promising avenue for studying this compound's effects with greater physiological relevance microfluidics-innovation-center.comtno.nlmdpi.comresearchgate.net. Intestine-on-chip models can recreate the intestinal epithelium, maintain commensal bacteria, and allow for intraluminal perfusion, providing a more accurate representation of the gut's microenvironment, including shear stress and peristalsis-like strain mdpi.comnih.gov. These advanced in vitro systems could be utilized to investigate this compound's direct effects on different cell types within the gut wall (e.g., smooth muscle cells, enteric neurons, immune cells) under controlled conditions, and to explore its interactions with the gut microbiota in a more physiologically relevant context. Furthermore, multi-organ-on-chip platforms could facilitate the study of the gut-brain axis and the systemic impact of locally acting drugs like this compound.
Table 3: Advantages of Organ-on-Chip Models for Drug Research
| Feature/Advantage | Description | Reference |
| Physiological Relevance | Replicates physiological processes, 3D growth architecture, cell-to-cell communication, and mechanical stimuli (e.g., shear stress, peristalsis-like strain) microfluidics-innovation-center.comtno.nlmdpi.comnih.gov | microfluidics-innovation-center.comtno.nlmdpi.comnih.gov |
| Mimic Disease Conditions | Ability to easily mimic disease states without animal models microfluidics-innovation-center.com | microfluidics-innovation-center.com |
| Reduced Animal Use | Offers a more ethical and cost-effective alternative to animal models tno.nlresearchgate.net | tno.nlresearchgate.net |
| Controlled Environment | Precise control over nutrient and oxygen supply, medium flow, and co-culture of different cell types tno.nlmdpi.comnih.gov | tno.nlmdpi.comnih.gov |
| High-Throughput Potential | Possibility to rapidly test drugs/compounds and generate high-throughput outcomes microfluidics-innovation-center.com | microfluidics-innovation-center.com |
| Human-Specific Data | Can use human primary cells, leading to more relevant data for human physiology and drug response tno.nlnih.gov | tno.nlnih.gov |
Identification of New Therapeutic Targets Based on this compound's Established Mechanisms and Emerging Actions
This compound's multi-target activity, including calcium channel blockade, muscarinic and tachykinin receptor antagonism, and its emerging antimicrobial properties, suggests that its mechanisms may converge on novel therapeutic targets wikipedia.orgmims.comnih.govmdpi.comfrontiersin.orgasm.org. Future research should leverage these diverse actions to identify new molecular pathways or cellular processes that could be modulated for treating gastrointestinal disorders or even other conditions. For example, given its broad-spectrum antimicrobial activity, further investigation into its potential as an antimicrobial agent, particularly for gut-related infections or dysbiosis, could lead to new applications frontiersin.orgasm.org. Additionally, exploring the specific subtypes of calcium channels or muscarinic/tachykinin receptors that are most potently affected by this compound, and how these interactions translate into cellular signaling cascades, could reveal more precise targets for drug development.
Q & A
Q. What are the validated analytical methods for quantifying otilonium bromide in pharmaceutical formulations or biological samples?
Methodological approaches include:
- Capillary Electrophoresis (CE): Optimized for simultaneous determination with diazepam using a borate buffer (pH 9.2) and UV detection at 254 nm .
- Derivative Spectrophotometry: First-derivative spectroscopy at 242 nm and 284 nm for this compound and diazepam, respectively, with validation per ICH guidelines .
- HPLC-MS: Preferred for pharmacokinetic studies due to high sensitivity in complex matrices .
Q. How is this compound bromide synthesized, and what are the critical steps in its process optimization?
Synthesis involves:
- Esterification: Reacting salicylic acid with methanol under acidic conditions.
- Etherification: Introducing n-octyl bromide to form 2-octyloxy-benzoic acid.
- Condensation: Reacting with procaine followed by alkylation to yield the final product. Key challenges include minimizing side reactions during chlorination (yield: 36.3%) and ensuring purity via IR, MS, and ¹H-NMR .
Q. What experimental designs are recommended for preliminary in vitro studies on this compound’s spasmolytic effects?
- Isolated Tissue Models: Use rodent colonic smooth muscle strips pre-contracted with acetylcholine or KCl. Measure relaxation via force transducers .
- Calcium Flux Assays: Monitor intracellular Ca²⁺ changes in human intestinal smooth muscle cells using fluorescent dyes (e.g., Fura-2) .
Advanced Research Questions
Q. How does this compound bromide selectively inhibit L-type calcium channels in gastrointestinal smooth muscle?
Mechanistic studies reveal:
- Voltage-Dependent Blockade: this compound binds to the α1C subunit of L-type channels, reducing Ca²⁺ influx during depolarization (IC₅₀: 7.6 μM in chromaffin cells) .
- Tissue Specificity: Higher potency in colonic vs. vascular smooth muscle due to differential channel isoforms .
- Synergy with Muscarinic Antagonism: Dual action on M3 receptors enhances spasmolytic efficacy .
Q. How can contradictory clinical trial outcomes on this compound’s long-term efficacy in IBS be resolved?
Analytical strategies include:
- Subgroup Analysis: Stratify patients by IBS subtype (diarrhea-predominant vs. mixed) to identify responders .
- Extended Follow-Up: Re-evaluate symptom recurrence post-treatment in placebo-controlled trials (e.g., 15-week study showing sustained pain reduction ).
- Meta-Regression: Adjust for confounding variables like concomitant benzodiazepine use, which may enhance efficacy .
Q. What methodologies are suitable for studying this compound’s potential repurposing in non-GI conditions (e.g., bacterial infections)?
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus using broth microdilution .
- Biofilm Disruption: Quantify this compound’s effect on biofilm biomass via crystal violet staining .
- In Vivo Models: Murine infection models with pharmacokinetic-pharmacodynamic (PK/PD) correlation .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s impact on colonic motility?
Discrepancies arise from:
- Experimental Models: Ex vivo human sigmoid colon preparations show reduced high-amplitude contractions, while rodent models may lack translational relevance .
- Dosage Variability: Human trials use 40–80 mg/day, whereas in vitro studies often test supraphysiological concentrations (≥10 μM) .
- Endpoint Selection: Some trials prioritize pain relief over motility metrics .
Methodological Guidelines
Q. How to design a robust clinical trial for evaluating this compound in IBS with constipation (IBS-C)?
- Primary Endpoints: Use the FDA-recommistered IBS-Symptom Severity Score (IBS-SSS) with a ≥50-point reduction threshold .
- Blinding: Double-dummy design to compare this compound against existing therapies (e.g., linaclotide) .
- Adverse Event Monitoring: Prioritize anticholinergic effects (e.g., dry mouth) via validated patient-reported outcome tools .
Q. What in silico approaches can predict this compound’s off-target interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
